2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-14-25-20-21(30-14)19(16-7-9-17(23)10-8-16)26-27(22(20)29)13-18(28)24-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDZFYAVPPEISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyridazine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Attachment of the Phenethylacetamide Moiety: The final step involves the coupling of the phenethylacetamide group to the thiazolopyridazine core, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as halogenated compounds are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[7-(4-Fluorophenyl)-2-Methyl-4-Oxothiazolo[4,5-d]Pyridazin-5(4H)-yl]Acetamide
- Key Difference : The acetamide nitrogen is attached to a 4-chlorophenyl group instead of a phenethyl chain.
- The absence of a flexible phenethyl chain may reduce lipophilicity, affecting membrane permeability .
2-(7-(4-Methoxyphenyl)-2-Methyl-4-Oxothiazolo[4,5-d]Pyridazin-5(4H)-yl)-N-Phenethylacetamide
- Key Difference : The 7-position substituent is a 4-methoxyphenyl group instead of 4-fluorophenyl.
- Impact : The methoxy group is electron-donating, which could increase electron density on the phenyl ring and influence π-π stacking or hydrogen-bonding interactions. This substitution may enhance metabolic stability compared to fluorophenyl, as methoxy groups are less prone to oxidative degradation .
Modifications on the Thiazole Ring
2-(7-(4-Fluorophenyl)-4-Oxo-2-(Pyrrolidin-1-yl)Thiazolo[4,5-d]Pyridazin-5(4H)-yl)-N-Propylacetamide
- Key Differences :
- Thiazole 2-position : Pyrrolidin-1-yl group replaces methyl.
- Acetamide side chain : Propyl group replaces phenethyl.
- The shorter propyl chain reduces lipophilicity compared to phenethyl, possibly diminishing cell penetration .
Side Chain Modifications
The phenethyl group in the target compound provides a balance of lipophilicity and conformational flexibility, which may enhance bioavailability compared to analogs with shorter chains (e.g., propyl in ) or rigid aromatic groups (e.g., 4-chlorophenyl in ).
Structural and Molecular Data Comparison
Hypothesized Pharmacological Implications
Electron Effects : Fluorine’s electron-withdrawing nature (target compound) may enhance metabolic stability compared to methoxy-substituted analogs .
Lipophilicity : The phenethyl chain in the target compound likely increases lipophilicity (calculated logP ~3.5) versus propyl (logP ~2.0), favoring passive diffusion .
Steric Factors : Pyrrolidine substitution () may hinder target engagement in sterically sensitive binding sites.
Biological Activity
The compound 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide represents a novel class of thiazolo[4,5-d]pyridazine derivatives, which have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 393.45 g/mol. The structural formula highlights the presence of a thiazolo[4,5-d]pyridazine core, which is crucial for its biological activity.
Antimicrobial Activity
Research has shown that thiazolo[4,5-d]pyridazine derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against a range of bacterial strains, revealing that compounds with electron-withdrawing groups, such as fluorine, enhanced antimicrobial efficacy. Specifically, the presence of a 4-fluorophenyl moiety was linked to improved activity against Gram-positive bacteria .
Anticancer Properties
Recent investigations into the anticancer potential of thiazolo[4,5-d]pyridazine derivatives indicate that these compounds may inhibit tumor growth through multiple pathways. For instance, a study demonstrated that the compound induced apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers . The specific mechanisms involved include:
- Inhibition of cell cycle progression
- Induction of apoptosis via mitochondrial pathways
- Downregulation of anti-apoptotic proteins
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of the compound against various pathogens.
- Methodology : Disk diffusion and MIC (Minimum Inhibitory Concentration) assays were performed.
- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 15 µg/mL and 20 µg/mL respectively.
-
Case Study 2: Anticancer Activity
- Objective : To assess the anticancer effects in vitro.
- Methodology : MTT assay was used to determine cell viability in HeLa and MCF-7 cell lines.
- Results : The compound exhibited IC50 values of 12 µM for HeLa cells and 8 µM for MCF-7 cells, indicating potent anticancer activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Targeting Kinases : Inhibition of key kinases involved in cell signaling pathways related to proliferation and survival.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
